molecular formula C12H16ClNO4 B1316640 Diethyl 5-aminoisophthalate hydrochloride CAS No. 42122-73-6

Diethyl 5-aminoisophthalate hydrochloride

Cat. No.: B1316640
CAS No.: 42122-73-6
M. Wt: 273.71 g/mol
InChI Key: KROZITDVWZMYOC-UHFFFAOYSA-N
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Description

Diethyl 5-aminoisophthalate hydrochloride is a chemical compound with the molecular formula C12H15NO4•HCl and a molecular weight of 273.71 g/mol . It is a derivative of isophthalic acid, featuring an amino group at the 5-position and ester groups at the 1- and 3-positions. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 5-aminoisophthalate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-aminoisophthalic acid with ethanol in the presence of a catalyst. The reaction typically proceeds as follows :

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through crystallization and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-aminoisophthalate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used under reflux conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of diethyl 5-aminoisophthalate.

    Reduction: Diethyl 5-hydroxyisophthalate.

    Substitution: Halogenated derivatives of diethyl 5-aminoisophthalate.

Scientific Research Applications

Diethyl 5-aminoisophthalate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-aminoisophthalate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Comparison with Similar Compounds

    Dimethyl 5-aminoisophthalate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 5-nitroisophthalate: Contains a nitro group instead of an amino group.

    Diethyl 5-hydroxyisophthalate: Contains a hydroxyl group instead of an amino group.

Uniqueness: Diethyl 5-aminoisophthalate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

diethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2;/h5-7H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROZITDVWZMYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585569
Record name Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42122-73-6
Record name Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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